molecular formula C16H14N2O3S B2892063 N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide CAS No. 941966-24-1

N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide

Cat. No.: B2892063
CAS No.: 941966-24-1
M. Wt: 314.36
InChI Key: CHYTWTFYLCYWQB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide typically involves the condensation of 2-aminobenzothiazole with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are commonly used . These methods not only improve the yield and purity of the product but also reduce the overall production cost and environmental footprint.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of methoxy groups on the benzamide moiety. These structural features contribute to its distinct biological activities and make it a valuable compound for various research applications .

Biological Activity

N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide is a benzothiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a 3,5-dimethoxybenzamide structure. This unique substitution pattern enhances its biological activity through specific interactions with molecular targets.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Cyclooxygenase Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This action suggests potential anti-inflammatory properties.
  • Cell Cycle Arrest and Apoptosis : Studies indicate that this compound can induce G2/M phase cell cycle arrest in cancer cells, promoting apoptosis. This mechanism is crucial for its anticancer efficacy.
  • Interaction with Specific Receptors : The compound has been shown to interact with serotonin receptors, which may imply neuropharmacological applications.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound's ability to promote apoptosis and inhibit cell migration further underscores its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is evidenced by its ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in cellular models. This effect is particularly relevant in conditions characterized by chronic inflammation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model Concentration (µM) Effect
AnticancerA4311, 2, 4Inhibition of proliferation, apoptosis induction
AnticancerA5491, 2, 4Cell cycle arrest at G2/M phase
Anti-inflammatoryVariousNot specifiedDecrease in IL-6 and TNF-α levels

Case Studies

  • In Vitro Evaluation : A study evaluated the efficacy of this compound on A549 cells. The results indicated a significant reduction in cell viability at concentrations above 1 µM, highlighting its potential as an effective anticancer agent .
  • Mechanistic Insights : Another investigation focused on the compound's interaction with COX enzymes. It was found that at concentrations ranging from 1 to 10 µM, the compound effectively inhibited COX activity, which correlates with reduced inflammatory responses in cellular models .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-5-10(6-13(8-12)21-2)16(19)18-11-3-4-15-14(7-11)17-9-22-15/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYTWTFYLCYWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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